REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:14]=[CH:13][C:6]([O:7][CH2:8][C:9](OC)=[O:10])=[C:5]([N+:15]([O-])=O)[CH:4]=1)=[O:2]>CC(O)=O.O.[Fe]>[O:10]=[C:9]1[CH2:8][O:7][C:6]2[CH:13]=[CH:14][C:3]([CH:1]=[O:2])=[CH:4][C:5]=2[NH:15]1
|
Name
|
|
Quantity
|
1.381 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=C(OCC(=O)OC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
1.612 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 80° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 4.3 g crude of a brown solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid was washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=C(OC1)C=CC(=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.712 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |